molecular formula C13H7Cl3N2O3 B5583653 2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide CAS No. 328258-98-6

2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide

Cat. No.: B5583653
CAS No.: 328258-98-6
M. Wt: 345.6 g/mol
InChI Key: DPTAHNHKWVZHEN-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzamide (B126) Chemistry

Halogenated benzamides are a well-established class of organic compounds characterized by a benzamide structure bearing one or more halogen atoms. The inclusion of halogens can significantly influence the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenated benzamides a subject of considerable interest in medicinal chemistry and materials science. The specific arrangement of chlorine atoms in 2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide is anticipated to impart distinct electronic and steric properties that are a focus of academic inquiry.

Overview of Benzamide Derivatives in Contemporary Academic Inquiry

Benzamide derivatives, as a broader class, are recognized for their wide array of biological activities. They form the backbone of numerous pharmaceutical agents with applications as antipsychotics, antiemetics, and anti-arrhythmic drugs. The amide linkage is a key structural feature in many biologically active molecules, contributing to their ability to form hydrogen bonds and interact with protein targets. Furthermore, the presence of a nitro group, as seen in this compound, is known to be a crucial feature in some antimicrobial and anticonvulsant agents. nih.gov The study of new benzamide derivatives like this compound is driven by the quest for novel therapeutic agents with improved efficacy and selectivity.

Rationale for Comprehensive Investigation of this compound

The specific chemical architecture of this compound provides a strong rationale for its detailed investigation. The combination of a 2-chloro-5-nitrobenzamide (B107470) scaffold with a 3,4-dichlorophenyl group creates a molecule with a unique distribution of electron-withdrawing groups and potential for various intermolecular interactions. Academic research into this compound is likely motivated by the desire to understand how these combined structural features influence its chemical reactivity, physical properties, and potential biological activity. For instance, a study on a series of structurally similar compounds, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, explored their potential as antidiabetic agents, suggesting a possible avenue of investigation for the title compound. nih.gov

Physicochemical Properties

While specific experimental data for this compound is not extensively available in published literature, its physicochemical properties can be predicted based on its structure. These predicted properties are valuable for understanding its potential behavior in various chemical and biological systems.

PropertyPredicted Value
Molecular FormulaC₁₃H₇Cl₃N₂O₃
Molecular Weight345.57 g/mol
XLogP34.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass343.9522 g/mol
Topological Polar Surface Area72.2 Ų
Heavy Atom Count21

Note: The data in this table is computationally predicted and has not been experimentally verified.

Synthesis and Characterization

A plausible synthetic route for this compound can be proposed based on established amide bond formation reactions. A common method would involve the reaction of 2-chloro-5-nitrobenzoyl chloride with 3,4-dichloroaniline (B118046).

The general steps for a potential synthesis are:

Formation of the acid chloride: 2-chloro-5-nitrobenzoic acid can be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive 2-chloro-5-nitrobenzoyl chloride.

Amide coupling: The resulting acid chloride would then be reacted with 3,4-dichloroaniline in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct and drive the reaction to completion, yielding this compound.

Characterization of the synthesized compound would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on both phenyl rings. The chemical shifts and splitting patterns would be influenced by the positions of the chloro and nitro substituents. A signal for the amide proton (N-H) would also be present.
¹³C NMR Resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbons of the two aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O3/c14-10-4-2-8(18(20)21)6-9(10)13(19)17-7-1-3-11(15)12(16)5-7/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTAHNHKWVZHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967006
Record name 2-Chloro-N-(3,4-dichlorophenyl)-5-nitrobenzene-1-carboximidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328258-98-6, 5258-68-4
Record name 2-Chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328258-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(3,4-dichlorophenyl)-5-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide and Structurally Related Compounds

The primary and most established method for synthesizing this compound is through the formation of an amide bond between two key precursors: a carboxylic acid derivative and an aniline (B41778) derivative. This approach is a cornerstone of benzamide (B126) synthesis.

Precursor Synthesis:

2-chloro-5-nitrobenzoic acid (Acid Component): This precursor is typically synthesized through the nitration of 2-chlorobenzoic acid. The reaction involves treating 2-chlorobenzoic acid with a nitrating mixture, commonly a combination of nitric acid and sulfuric acid, at controlled low temperatures to prevent the formation of unwanted isomers. prepchem.comgoogle.com The crude product is often purified by recrystallization from boiling water to yield the desired compound with high purity. prepchem.com A process has been developed that can achieve a chromatographic purity of not less than 99.5% and a yield of over 85%. google.com

3,4-dichloroaniline (B118046) (Amine Component): The standard industrial route to 3,4-dichloroaniline is the catalytic hydrogenation of 3,4-dichloronitrobenzene. chemicalbook.comchemicalbook.comwikipedia.org This reduction is carried out under hydrogen pressure using noble metal catalysts, such as platinum. chemicalbook.comgoogle.com To prevent dehalogenation (the removal of chlorine atoms) during the reaction, various additives like morpholine (B109124) may be used as inhibitors. chemicalbook.comgoogle.com

Amidation Reaction:

The most common strategy for the amidation involves converting the carboxylic acid into a more reactive acyl chloride. 2-chloro-5-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form 2-chloro-5-nitrobenzoyl chloride . chemistrystudent.comnist.gov This highly reactive intermediate is then reacted with 3,4-dichloroaniline. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com This reaction is typically carried out in a suitable solvent and often in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct that is formed. mdpi.com

Alternatively, direct amidation can be achieved using coupling agents. Reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the direct formation of the amide bond between the carboxylic acid and the aniline without needing to isolate the acyl chloride intermediate. chemicalbook.com

Table 1: Summary of Precursor Synthesis Strategies
PrecursorStarting MaterialKey ReagentsReaction TypeReference
2-chloro-5-nitrobenzoic acid2-chlorobenzoic acidNitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)Electrophilic Aromatic Nitration prepchem.comgoogle.com
3,4-dichloroaniline3,4-dichloronitrobenzeneHydrogen (H₂), Platinum CatalystCatalytic Hydrogenation chemicalbook.comgoogle.com
2-chloro-5-nitrobenzoyl chloride2-chloro-5-nitrobenzoic acidThionyl Chloride (SOCl₂)Acyl Chloride Formation nist.gov

Regioselective functionalization refers to the control of where new chemical groups are introduced onto the molecular structure. In the context of this compound, this is primarily dictated by the directing effects of the substituents already present on the two aromatic rings.

On the 2-chloro-5-nitrobenzoyl ring: The strong electron-withdrawing nature of the nitro group (NO₂) makes this ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. This allows for the potential replacement of the chlorine atom by other nucleophiles.

On the 3,4-dichloroaniline ring: The amino group (-NH-, once part of the amide) is an activating, ortho-para directing group for electrophilic aromatic substitution (EAS), while the chloro groups are deactivating but also ortho-para directing. Further substitution on this ring would likely occur at the positions ortho to the amide nitrogen, guided by its strong activating effect.

Research on related nitroarene compounds shows that nucleophilic substitution of hydrogen, activated by the nitro group, can be achieved using various nucleophiles, leading to functionalization at specific sites. researchgate.net

Novel Approaches and Optimized Synthetic Routes

While the acyl chloride method is robust, research into more efficient and environmentally friendly synthetic routes is ongoing. Novel approaches focus on improving yields, reducing reaction times, and avoiding harsh reagents.

One such approach is the use of microwave-assisted synthesis. For example, the amination of 2-chloro-5-nitrobenzoic acid with various amines has been achieved under catalyst-free, microwave-assisted conditions, yielding N-substituted 5-nitroanthranilic acid derivatives in high yields within minutes. researchgate.netsigmaaldrich.com Another innovative method involves the synthesis of N-aryl amides directly from nitroarenes and acyl chlorides mediated by iron in water, offering a more sustainable alternative to traditional methods. rsc.org Superheated water has also been explored as a green medium for the amination of 2-chloro-5-nitrobenzoic acid, achieving good yields without the need for a metal catalyst. researchgate.net

Table 2: Comparison of Synthetic Approaches for Benzamide Formation
MethodKey FeaturesAdvantagesDisadvantagesReference
Acyl Chloride PathwayTwo-step process: acid to acyl chloride, then reaction with amine.High reactivity, generally good yields.Requires harsh chlorinating agents (e.g., SOCl₂), produces HCl byproduct. savemyexams.com
Direct CouplingOne-pot reaction using coupling agents like EDCI/DMAP.Milder conditions, avoids isolation of reactive intermediates.Coupling agents can be expensive. chemicalbook.com
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate the reaction.Drastically reduced reaction times, often higher yields, catalyst-free options.Requires specialized equipment. researchgate.net
Fe-Mediated Synthesis in WaterUses iron powder to reduce a nitroarene in situ while forming the amide bond.Environmentally friendly solvent (water), inexpensive metal mediator.May have substrate scope limitations. rsc.org

Derivatization Strategies and Analog Synthesis for Structure-Activity Relationship Studies

To investigate the structure-activity relationship (SAR), chemists systematically modify the structure of a lead compound and assess how these changes affect its biological activity. For a molecule like this compound, derivatization can be performed at several positions.

Studies on structurally related benzamides provide a blueprint for potential SAR investigations:

Modification of the aniline ring: A common strategy involves synthesizing analogs with different substitution patterns on the N-phenyl ring. For instance, replacing the 3,4-dichloro substituents with other groups (e.g., methyl, bromo, nitro) or changing their positions can significantly impact biological activity. nih.govresearchgate.net

Modification of the benzoyl ring: The substituents on the other ring can also be varied. The nitro group could be reduced to an amine, which could then be further functionalized. The chloro group could be replaced using SNAr reactions.

Replacement of aromatic rings: Either of the phenyl rings could be replaced with other aromatic or heterocyclic systems to explore different spatial arrangements and electronic properties.

For example, in a study on related 2-phenoxybenzamides, replacing a 4-fluorophenoxy group with other substituted phenoxy moieties, or shifting a piperazinyl substituent on the aniline ring from one position to another, resulted in significant changes in antiplasmodial activity. mdpi.com Similarly, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives was synthesized to explore antidiabetic potential, where various substituted anilines were used to probe the effects of different functional groups on the N-aryl ring. nih.gov

Table 3: Examples of Derivatization Strategies for SAR Studies on Benzamides
Modification SiteStrategyExample of VariationPotential ImpactReference
N-Phenyl RingVary substituentsReplacing dichloro with methyl, bromo, or nitro groups.Alters lipophilicity, electronic properties, and steric fit. nih.govresearchgate.net
N-Phenyl RingChange substituent positionMoving a substituent from the meta to the para position.Changes molecular geometry and binding interactions. mdpi.com
Benzoyl RingFunctional group transformationReduction of the nitro group to an amine (-NH₂).Introduces a basic, nucleophilic site for further derivatization.N/A
Benzoyl RingNucleophilic Aromatic SubstitutionReplacing the 2-chloro group with an alkoxy or amino group.Modifies electronic properties and hydrogen bonding capacity. mdpi.com

Reaction Mechanisms and Intermediate Characterization in Benzamide Formation

The formation of the amide bond between an acyl chloride and an amine proceeds through a well-established nucleophilic addition-elimination mechanism . chemistrystudent.comsavemyexams.comlibretexts.org

The mechanism can be described in two main stages:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the amine's nitrogen atom on the electron-deficient carbonyl carbon of the acyl chloride. savemyexams.com The lone pair on the nitrogen forms a new bond with the carbon, and simultaneously, the pi bond of the carbonyl group breaks, pushing electrons onto the oxygen atom. This results in the formation of a transient, negatively charged tetrahedral intermediate . libretexts.org

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. To maintain carbon's valency, the most stable leaving group is expelled. In this case, the chloride ion (Cl⁻) is an excellent leaving group and is eliminated. libretexts.org Following the elimination of the chloride ion, a proton is removed from the positively charged nitrogen atom, typically by another molecule of the amine acting as a base or by an added base like pyridine. chemistrystudent.comlibretexts.org This final deprotonation step neutralizes the product and forms the stable amide.

The characterization of the tetrahedral intermediate is generally not feasible through isolation due to its high reactivity and short lifetime. Its existence is inferred from kinetic studies and analogy with other acyl substitution reactions. The final benzamide product, however, is stable and can be fully characterized using standard spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared) spectroscopy, and mass spectrometry.

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy would be instrumental in identifying the aromatic protons on the two distinct phenyl rings. The protons on the 2-chloro-5-nitrophenyl ring are expected to exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing effects of the nitro group and the chlorine atom. Similarly, the protons on the 3,4-dichlorophenyl ring would display a distinct pattern based on their substitution. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atoms of the two aromatic rings would resonate at specific chemical shifts, which are influenced by the attached substituents. The carbonyl carbon of the amide group is expected to appear at a characteristic downfield position. Analysis of related benzamide (B126) structures supports these expected spectral features.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide, the IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. The presence of C-Cl bonds would also give rise to specific absorptions in the fingerprint region of the spectrum. Analysis of similar nitrobenzamide derivatives shows characteristic bands for the amide N-H and C=O groups, as well as for the nitro group stretches. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated aromatic rings and the nitro group in this compound would result in characteristic absorption bands in the UV-Vis spectrum.

A summary of expected IR absorption bands is provided in the table below.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3500 - 3200
C=O Stretch (Amide)1700 - 1630
NO₂ Asymmetric Stretch1560 - 1520
NO₂ Symmetric Stretch1360 - 1330
C-Cl Stretch800 - 600

Mass Spectrometry (MS) for Molecular Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry would confirm its molecular formula. The mass spectrum would also display a characteristic isotopic pattern due to the presence of three chlorine atoms.

The fragmentation pattern observed in the mass spectrum would be expected to arise from the cleavage of the amide bond, leading to the formation of characteristic fragment ions corresponding to the 2-chloro-5-nitrobenzoyl and 3,4-dichloroaniline (B118046) moieties. Analysis of the mass spectrum of the related compound 2-chloro-5-nitro-N-phenylbenzamide reveals fragmentation consistent with these predictions. massbank.eu

X-ray Crystallography for Solid-State Structure Determination

Conformational Analysis and Dihedral Angle Characterization

The amide group itself can exhibit a certain degree of twist relative to the phenyl rings. For example, in 2-amino-3-chloro-5-nitrobenzamide, the amide group is significantly twisted out of the plane of the benzene (B151609) ring. nih.gov The specific dihedral angles in this compound would be determined by a combination of electronic effects and steric interactions between the substituents.

A table of representative dihedral angles from related structures is presented below.

CompoundDihedral Angle between Aromatic Rings (°)
N-[(2-Chlorophenyl)sulfonyl]-3-nitrobenzamide74.86 (11) nih.gov
2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide82.32 (4) researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The way in which molecules of this compound are arranged in the solid state is governed by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant feature, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen and the oxygen atoms of the nitro group acting as acceptors.

In the crystal structures of related benzamides, molecules are often linked into chains or more complex networks through N-H···O hydrogen bonds. nih.govnih.govdcu.ie For example, in N-[(2-chlorophenyl)sulfonyl]-3-nitrobenzamide, molecules are linked into inversion dimers through pairs of N-H···O hydrogen bonds. nih.gov In addition to hydrogen bonding, other interactions such as C-H···O and C-H···π interactions can also play a role in the crystal packing. nih.gov The presence of multiple chlorine atoms may also lead to halogen bonding interactions.

Mechanistic Investigations in Biological Systems in Vitro and Non Human in Vivo Models

Molecular Target Identification and Validation Studies

Comprehensive searches of scientific databases did not yield specific studies identifying or validating the molecular targets of 2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide.

There is no specific data available in the scientific literature detailing the enzyme inhibition kinetics or the mechanism by which this compound may inhibit enzymes such as α-glucosidase, α-amylase, cholinesterases, or Poly(ADP-ribose) polymerase (PARP). While related benzamide (B126) and nitrobenzamide compounds have been investigated for such properties, these findings cannot be directly extrapolated to the title compound.

No dedicated studies on the receptor binding profile of this compound with nuclear receptors like the Retinoic acid receptor RXR-alpha or Peroxisome proliferator-activated receptor gamma (PPAR-γ) were found. Ligand-protein interaction studies, which are crucial for understanding the molecular basis of a compound's activity, have not been published for this specific molecule.

Cellular Pathway Modulation in Model Systems

Information regarding the modulation of cellular pathways by this compound in model systems such as cancer cell lines, parasitic models, or plant systems is not present in the available literature.

No research articles were identified that specifically investigate the effects of this compound on protozoan parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. Although other halo-nitrobenzamides have been synthesized and evaluated for trypanocidal activity, data for the 3,4-dichlorophenyl substituted variant is absent.

The impact of this compound on photosynthetic systems, such as isolated chloroplasts or whole plant models, has not been documented in scientific research.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Due to the absence of primary biological activity data for this compound, no structure-activity relationship (SAR) studies could be found. SAR studies are contingent on comparing the activity of a series of related compounds, and without a baseline activity measurement for the title compound, such analyses for mechanistic insights have not been performed or published.

Influence of Substituent Position and Electronic Properties on Biological Activity

The biological activity of N-phenylbenzamide derivatives, including this compound, is significantly modulated by the nature and position of substituents on its aromatic rings. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a critical role in the molecule's interaction with biological targets.

Research into the structure-activity relationships (SAR) of N-phenylbenzamides has shown that the presence of electron-withdrawing groups often enhances potency. researchgate.net For instance, in a study of antischistosomal N-phenylbenzamide analogs, compounds featuring electron-withdrawing groups demonstrated a benefit to the compound's potency. researchgate.net The nitro group (NO₂) is a strong electron-withdrawing group, and its presence, as in the 5-nitrobenzamide moiety, is a feature often explored in medicinal chemistry to enhance bioactivity. mdpi.comresearchgate.net Similarly, chlorine atoms are electron-withdrawing and their incorporation into biologically active molecules has been observed to enhance biological activity. mdpi.com

In the case of this compound, the benzamide portion (the "A" ring) contains a chlorine atom at position 2 and a nitro group at position 5. The N-phenyl portion (the "B" ring) is substituted with two chlorine atoms at positions 3 and 4. All three substituents (one nitro and three chloro groups) are electron-withdrawing, which generally suggests a potential for significant biological activity based on SAR studies of related compounds. researchgate.net

The table below summarizes findings from related N-phenylbenzamide analogs, illustrating the impact of different substituents on biological activity.

Compound SeriesSubstituent ChangeEffect on Biological ActivityReference
Antischistosomal N-PhenylbenzamidesIncorporation of electron-withdrawing groups (e.g., NO₂, CN)Increased potency researchgate.net
Antidiabetic NitrobenzamidesAddition of -CH₃ (electron-donating) and -NO₂ (electron-withdrawing) on the N-phenyl ringFavorable for inhibitory activity researchgate.net
General Bioactive MoleculesStrategic incorporation of chlorine atomsCan notably enhance inherent biological activity mdpi.com

Steric Effects on Biological Interactions

Steric hindrance, which relates to the size and spatial arrangement of atoms and functional groups within a molecule, is another critical factor governing the biological interactions of N-phenylbenzamide derivatives. The substituents on the aromatic rings can influence how the molecule fits into the binding site of a biological target, such as an enzyme or receptor.

The three-dimensional conformation of the molecule is key. For a molecule to be active, it must adopt a shape that is complementary to its target binding site. Large or bulky substituents can create steric clashes, preventing the molecule from binding effectively. Conversely, the specific placement of certain groups can orient the molecule optimally for interaction.

In studies of N-phenylbenzamides, the substitution pattern directly impacts the molecule's conformation and its ability to interact with target residues. For instance, the relative positions of the substituents on both the benzamide and the N-phenyl rings dictate the torsion angle between these two rings, which can be a crucial determinant of activity.

While specific steric studies on this compound are not detailed in the provided context, general principles from related compounds apply. For example, in the development of antischistosomal N-phenylbenzamides, overcoming potential pharmacokinetic liabilities associated with high lipophilicity was a stated goal, which often involves modifying substituents to alter size and shape alongside electronic properties. researchgate.net Molecular docking and dynamic simulation studies on similar complex benzamides have revealed that interactions often involve hydrogen bonding, electrostatic forces, and hydrophobic interactions with active site residues. researchgate.net The steric profile created by the chloro and nitro substituents of this compound would define its ability to engage in such specific interactions within a target's binding pocket.

The table below outlines the general principles of steric effects on the biological interactions of substituted benzamides.

FactorDescriptionImplication for Biological InteractionReference
Substituent Size The volume occupied by a substituent group (e.g., -Cl, -NO₂).Bulky groups can physically block the molecule from fitting into a target's binding site, reducing activity. researchgate.net
Substituent Position The location of a substituent on the aromatic ring.Affects the overall shape of the molecule and the orientation of key functional groups needed for binding. researchgate.net
Molecular Conformation The three-dimensional arrangement of the molecule, influenced by the rotation around the amide bond.The ability to adopt a conformation complementary to the binding site is essential for activity. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) for Molecular Properties and Conformation

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For a compound like 2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide, DFT calculations can determine the most stable three-dimensional arrangement of its atoms, known as the ground-state conformation. These calculations also yield important electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and more likely to be chemically reactive. For analogous benzamide (B126) derivatives, DFT studies have been instrumental in correlating these fundamental electronic properties with observed biological activities.

Electrostatic Potential Mapping and Reactivity Prediction

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in a biological context. The MEP map highlights regions of positive and negative electrostatic potential, which correspond to areas that are likely to be involved in electrophilic and nucleophilic interactions, respectively.

In the case of this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the nitro and amide groups, as well as the chlorine atoms. These areas would be susceptible to attack by electrophiles. Conversely, the hydrogen atoms of the amide group would exhibit a positive potential (electron-poor regions), making them likely sites for nucleophilic attack. This information is crucial for predicting the non-covalent interactions, such as hydrogen bonding, that can occur between the molecule and a biological target.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for understanding how a ligand, such as this compound, might interact with a biological macromolecule, such as a protein or enzyme.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies could be performed against a variety of biological targets to predict its binding affinity and mode of interaction. For instance, in studies of similar benzamide derivatives as antidiabetic agents, docking simulations have been used to identify key interactions with the active sites of enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net These studies often reveal the formation of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues in the active site of the enzyme. nih.govresearchgate.net

Below is an illustrative data table showing the type of information that can be obtained from molecular docking studies, based on findings for analogous compounds.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
α-Glucosidase-8.5ASP215, GLU277, ARG442Hydrogen Bond, Electrostatic
α-Amylase-7.9ASP197, GLU233, ASP300Hydrogen Bond, Hydrophobic
Peroxisome proliferator-activated receptor gamma-9.2SER289, HIS323, HIS449Hydrogen Bond, Pi-Alkyl
Retinoic acid receptor RXR-alpha-8.1ARG316, ILE326, PHE313Hydrogen Bond, Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes, based on typical findings for similar compounds.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. These simulations can assess the stability of the docked pose and reveal any conformational changes that may occur in the ligand or the target upon binding.

An MD simulation of the this compound-protein complex would involve calculating the forces between all atoms in the system and integrating Newton's equations of motion to track their movements over a specific period. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation suggests a stable binding interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most important for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds and to develop hypotheses about their mechanism of action.

For a series of benzamide derivatives including this compound, a QSAR study would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods to build a mathematical model that correlates these descriptors with their measured biological activity. Such models can provide valuable insights into which structural features are crucial for the desired biological effect.

Development of Predictive Models for Non-Clinical Biological Activity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are crucial in computational chemistry for estimating the biological activity of compounds. These models rely on correlating the structural or physicochemical properties of a series of compounds with their known biological activities.

For This compound , there is a lack of published research detailing the development of specific predictive models for its non-clinical biological activity. Such studies would typically involve the synthesis and biological testing of a library of related compounds to generate the necessary data for model building and validation. While QSAR studies have been performed on broader classes of substituted benzamides, the specific models and datasets required to predict the activity of this particular compound have not been reported.

Correlation of Physicochemical Parameters with Mechanistic Effects (e.g., Lipophilicity, Electronic Properties)

The mechanistic effects of a compound are often influenced by its physicochemical parameters. Key parameters include:

Lipophilicity: Often expressed as log P, this parameter affects the compound's ability to cross biological membranes.

Electronic Properties: These include factors like electron density, dipole moment, and the energy of frontier molecular orbitals (HOMO and LUMO), which can influence how the molecule interacts with biological targets.

A detailed analysis correlating these parameters with the specific mechanistic effects of This compound has not been documented in available scientific literature. While general principles of medicinal chemistry suggest that the chloro and nitro substituents would significantly impact its lipophilicity and electronic distribution, specific computational studies and experimental data to establish a direct correlation with its biological mechanism are absent.

Below is a table of predicted physicochemical properties for the compound, which would be foundational for any future computational studies.

PropertyPredicted Value
Molecular FormulaC₁₃H₇Cl₃N₂O₃
Molecular Weight359.57 g/mol
XLogP34.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Topological Polar Surface Area72.2 Ų
Heavy Atom Count21

Data is computationally predicted and has not been experimentally verified.

Further research, including synthesis, biological evaluation, and dedicated computational modeling, is required to elucidate the specific predictive models and structure-activity relationships for this compound.

Applications in Broader Chemical and Biological Research

Utilization as Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules used to study and manipulate biological systems. Due to its specific interactions with biological macromolecules, 2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide and its analogs have the potential to be utilized as chemical probes for the elucidation of complex biological pathways.

Research on similar compounds, such as 2-chloro-5-nitro-N-phenylbenzamide, has demonstrated inhibitory activity against key cellular receptors, including the Retinoic acid receptor RXR-alpha and the Peroxisome proliferator-activated receptor gamma (PPARγ) drugbank.com. These receptors are crucial in regulating gene expression involved in various physiological processes. By acting as inhibitors, these molecules can be used to probe the functions of these receptors and the downstream pathways they control. The specific binding of these compounds allows researchers to investigate the consequences of blocking these pathways, thereby providing insights into their roles in health and disease.

The utility of such compounds as chemical probes stems from their ability to modulate the activity of specific proteins. This allows for a detailed examination of cellular processes, helping to unravel the intricate networks of interactions that govern biological functions.

Role as Intermediates in Advanced Organic Synthesis

In the realm of organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its chemical structure provides multiple reactive sites that can be modified to build a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

The synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives highlights the role of related benzamides as versatile building blocks nih.govresearchgate.net. In these synthetic pathways, the core benzamide (B126) structure is elaborated through reactions involving the amine and carboxylic acid functionalities, as well as the aromatic rings. The presence of the chloro and nitro substituents can also be exploited for further chemical transformations, enabling the creation of a wide range of novel compounds.

The ability to use this compound as a scaffold for the construction of more intricate molecular architectures underscores its importance in advanced organic synthesis. This facilitates the exploration of new chemical spaces and the development of molecules with tailored properties.

Derivative Class Synthetic Transformation Potential Application Area
Sulfamoyl-nitrobenzamidesAddition of a sulfamoyl groupAntidiabetic agents nih.govresearchgate.net
Variously substituted benzamidesModification of the N-phenyl ringProbing structure-activity relationships

Academic Investigations in Agrochemical Science (e.g., Herbicidal Activity Mechanisms)

The structural motifs present in this compound are also of interest in the field of agrochemical science, particularly in the development of herbicides. While specific studies on the herbicidal activity of this exact compound are not extensively documented, research on related chloroacetamide and nitroaniline derivatives provides a basis for its potential application and mechanism of action in this area.

Herbicides often function by inhibiting essential plant processes such as photosynthesis, amino acid synthesis, or cell division wssa.netcutm.ac.in. For instance, many commercial herbicides act by blocking electron transport in photosystem II, a key component of the photosynthetic machinery researchgate.net. The nitro and chloro substituents on the benzamide scaffold could potentially confer herbicidal activity by interfering with such vital biological pathways in weeds.

Academic investigations into the mechanisms of herbicidal action often involve studying how different chemical structures interact with their target enzymes or proteins in the plant. Research on chloroacetamide derivatives, for example, has shown that they can inhibit the elongation of very long-chain fatty acids, which are essential for plant growth and development ekb.egekb.eg. By extension, this compound could be investigated for similar or novel herbicidal mechanisms, contributing to the development of new and more effective weed management strategies.

Contributions to Fundamental Understanding of Structure-Function Relationships

The study of this compound and its analogs contributes significantly to the fundamental understanding of structure-function relationships. By systematically modifying the chemical structure and observing the corresponding changes in biological activity, researchers can deduce the key molecular features responsible for a compound's effects.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Complex Benzamide (B126) Analogues

The synthesis of complex benzamides, including derivatives of 2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide, is moving beyond traditional methods towards more efficient, modular, and environmentally benign approaches. Well-established synthetic routes, such as the reaction of a substituted benzoic acid with an amine, are being enhanced by novel catalysts and reaction conditions. chemicalbook.comresearchgate.net Future progress will likely focus on methodologies that allow for precise control over the molecular architecture, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. nih.gov

Key emerging strategies include:

Continuous Flow Chemistry: The use of continuous flow photoreactors can dramatically reduce reaction times compared to traditional batch processing, offering a scalable and efficient method for producing benzamide analogues. rsc.org

Novel Coupling Reagents: Development and application of more efficient coupling reagents and catalysts can improve yields and reduce the formation of byproducts, simplifying purification processes. chemicalbook.com

Late-Stage Functionalization: Techniques that allow for the modification of the benzamide scaffold in the final steps of a synthesis are invaluable. This approach enables the introduction of diverse functional groups to a common intermediate, accelerating the exploration of chemical space.

Mechanochemistry: Solvent-free synthesis using techniques like ball milling presents an eco-friendly and efficient alternative for producing amide bonds, minimizing waste and potentially improving reaction kinetics. mdpi.com

These advanced synthetic methods will be crucial for systematically modifying the structure of this compound to optimize its biological activity and pharmacokinetic properties.

Synthetic MethodologyKey AdvantagesPotential Application for Benzamide Analogues
Continuous Flow Chemistry Reduced reaction times, improved scalability, enhanced safety. rsc.orgRapid synthesis of a library of analogues for high-throughput screening.
Late-Stage Functionalization Efficient diversification of complex molecules from a common precursor.Introduction of various substituents on the phenyl rings to probe structure-activity relationships.
Mechanochemistry Environmentally friendly (solvent-free), high efficiency, novel reactivity. mdpi.comGreen synthesis of the core benzamide structure and its derivatives.
Advanced Catalysis Higher yields, greater selectivity, milder reaction conditions.Facilitating challenging amide bond formations and functional group interconversions.

Advanced Mechanistic Characterization Techniques in Biological Systems

Understanding how this compound interacts with biological systems at a molecular level is paramount for its development. The nitro group is a critical functional group known to be a pharmacophore in some instances and can undergo metabolic reduction to produce reactive intermediates. nih.govsvedbergopen.commdpi.com Future research must employ a suite of advanced analytical techniques to elucidate its precise mechanism of action, identify its molecular targets, and characterize its metabolic fate.

Promising techniques for in-depth mechanistic studies include:

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-MS/MS can be used to identify the compound and its metabolites in complex biological matrices, providing critical insights into its metabolic pathways and stability. rsyn.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR methods, including two-dimensional NMR, are powerful tools for elucidating the structure of metabolites and studying the interaction of the compound with biomolecules like proteins and nucleic acids. nih.gov

Crystallography: X-ray crystallography can determine the three-dimensional structure of the compound bound to its target protein, offering a detailed view of the binding interactions that drive its biological activity.

Cellular Imaging Techniques: Using fluorescently tagged analogues or advanced microscopy techniques can help visualize the subcellular localization of the compound, revealing where it accumulates in the cell to exert its effects. researchgate.net

These techniques will provide a comprehensive picture of the compound's journey and activity within a biological system, from cellular uptake to target engagement and metabolism. svedbergopen.com

Characterization TechniqueInformation GainedRelevance to Compound Research
High-Resolution Mass Spectrometry (HRMS) Identification of metabolites, confirmation of molecular structure, quantification in biological samples. nih.govElucidating metabolic pathways and pharmacokinetic profiles.
Nuclear Magnetic Resonance (NMR) Detailed structural information, characterization of ligand-target interactions. rsyn.orgnih.govConfirming the structure of synthetic analogues and studying binding modes.
X-ray Crystallography Atomic-level 3D structure of compound-protein complexes.Revealing the precise binding site and key intermolecular interactions.
Advanced Cellular Imaging Subcellular localization and trafficking. researchgate.netIdentifying the site of action within the cell.

Integration of Multi-Omics Data in Compound Research

To achieve a holistic understanding of the biological effects of this compound, future research must move beyond single-endpoint assays and embrace a systems-level approach. nashbio.com The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the cellular response to compound exposure. nygen.ionih.govnih.gov This multi-omics strategy can uncover novel drug targets, elucidate mechanisms of action, identify biomarkers of response, and predict potential off-target effects. nashbio.com

Key aspects of a multi-omics approach include:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression following treatment with the compound can reveal which cellular pathways are perturbed, offering clues about its mechanism of action.

Proteomics: Quantifying changes in protein levels and post-translational modifications can identify the specific proteins that are direct or indirect targets of the compound.

Metabolomics: Profiling the changes in endogenous small-molecule metabolites provides a functional readout of the cellular state and can highlight metabolic pathways affected by the compound. nih.gov

By integrating these diverse datasets, researchers can construct detailed molecular networks that describe the compound's system-wide effects, leading to more informed decisions in the drug discovery pipeline. nygen.ionih.gov This approach is essential for moving from a single-target to a systems-level understanding of compound activity. nashbio.com

Omics TechnologyBiological Layer AnalyzedKey Insights for Compound Research
Genomics DNAIdentifies genetic factors that may influence sensitivity or resistance to the compound.
Transcriptomics RNAReveals compound-induced changes in gene expression and affected signaling pathways. nih.gov
Proteomics ProteinsPinpoints protein targets and downstream effects on cellular machinery. nih.gov
Metabolomics MetabolitesProvides a snapshot of the functional state of the cell and identifies perturbed metabolic networks. nashbio.comnygen.io

Development of Novel Computational Paradigms for Rational Design

Computational methods are indispensable tools for accelerating the discovery and optimization of new therapeutic agents. researchgate.net For this compound, future research will benefit from novel computational paradigms that go beyond traditional virtual screening and molecular docking. These advanced in silico approaches enable a more accurate prediction of binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and biological activity, thereby guiding the rational design of superior analogues. researchgate.netemanresearch.org

Future computational efforts will likely focus on:

Structure-Based Drug Design (SBDD): When the 3D structure of a target is known, SBDD methods like molecular docking and molecular dynamics simulations can predict how benzamide analogues will bind, guiding the design of compounds with improved affinity and selectivity. emanresearch.orgtaylorandfrancis.com

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as 3D-QSAR and pharmacophore modeling can be used to build models based on the known activity of a series of compounds, predicting the activity of new designs. emanresearch.orgnih.gov

Artificial Intelligence and Machine Learning (AI/ML): AI models are increasingly being used to predict a wide range of molecular properties, from quantum mechanical calculations to ADMET profiles. These models can rapidly screen vast virtual libraries to identify promising candidates for synthesis.

Multi-target Screening: As many diseases involve complex pathways, computational approaches that can screen compounds against multiple targets simultaneously are becoming more important for identifying potent and selective drugs while minimizing off-target effects. nih.gov

These computational strategies will reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest probability of success. nih.govnih.gov

Computational ParadigmPrimary ApplicationContribution to Rational Design
Structure-Based Drug Design (SBDD) Lead optimization when target structure is known. taylorandfrancis.comPredicts binding modes and energies to guide the design of more potent inhibitors.
Ligand-Based Drug Design (LBDD) Lead discovery and optimization when target structure is unknown. emanresearch.orgCreates predictive models based on known active compounds to design novel analogues. nih.gov
Artificial Intelligence/Machine Learning Prediction of activity, ADMET, and other properties.Screens massive virtual libraries to prioritize candidates for synthesis and testing.
Multi-target Computational Screening Identifying compounds with specific polypharmacology profiles. nih.govDesigning drugs for complex diseases and predicting potential off-target liabilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-N-(3,4-dichlorophenyl)-5-nitrobenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with nitration and halogenation of benzamide precursors. For example, nitration of 2-chlorobenzamide derivatives using nitric acid and sulfuric acid under controlled temperatures (0–5°C) minimizes side reactions. Subsequent coupling with 3,4-dichloroaniline via nucleophilic acyl substitution requires anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) . Yield optimization involves purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can X-ray crystallography and SHELX software be employed to resolve the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction data collected at low temperatures (e.g., 100 K) can determine bond lengths, angles, and packing motifs. SHELXL (part of the SHELX suite) refines the structure using least-squares minimization, with hydrogen atoms placed geometrically. The WinGX suite integrates SHELX for data processing and ORTEP-3 for visualization . For example, torsional angles in the dichlorophenyl group can reveal steric effects influencing molecular conformation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR (in DMSO-d6) identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ ~165 ppm). Discrepancies in peak splitting may arise from rotamers; variable-temperature NMR can resolve dynamic effects.
  • IR : Strong absorptions at ~1680 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+) at m/z 345.93 (C13 _{13}H7 _7Cl3 _3N2 _2O3_3) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, NO2_2) influence the reactivity of this benzamide in nucleophilic substitution or reduction reactions?

  • Methodological Answer : The nitro group at C5 and chloro groups at C2 and C3/C4 create a strong electron-deficient aromatic ring. Computational studies (DFT, using Gaussian) predict activation barriers for nucleophilic attack at C2 or C5. Experimental validation involves kinetic monitoring of reactions (e.g., SNAr with amines in DMF at 80°C). Nitro reduction (e.g., H2_2/Pd-C in ethanol) yields the corresponding amine, which can be further functionalized .

Q. What strategies address contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Analysis : EC50_{50} values should be compared under standardized assays (e.g., MIC for antimicrobials, MTT for cytotoxicity).
  • Structural Analog Comparison : Replace the 3,4-dichlorophenyl group with fluorophenyl or methylphenyl moieties to isolate substituent effects. For example, 2-chloro-N-(3,4-difluorophenyl)-5-nitrobenzamide (CAS 346721-58-2) shows altered lipophilicity (logP ~3.2 vs. ~3.8 for the dichloro analog) .
  • Targeted Profiling : Use molecular docking (AutoDock Vina) to predict binding affinity to enzymes like cytochrome P450 or bacterial dihydrofolate reductase .

Q. How can computational modeling predict the environmental fate or toxicity of this compound?

  • Methodological Answer :

  • QSAR Models : EPA’s EPI Suite estimates biodegradation (BIOWIN) and bioaccumulation (BCF) potentials. The nitro and chloro groups suggest persistence (BIOWIN <2.0).
  • Toxicity Prediction : DSSTox (DTXSID30351254 analogs) identifies potential endocrine disruption via structural similarity to propanil (CAS 709-98-8) .
  • Degradation Pathways : Advanced oxidation processes (e.g., UV/H2 _2O2_2) can be simulated using Gaussian to predict byproducts like chlorinated nitrobenzenes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.